molecular formula C12H14N2O4 B570001 N-[4-(Acetylamino)benzoyl]-beta-alanine CAS No. 212198-64-6

N-[4-(Acetylamino)benzoyl]-beta-alanine

Cat. No.: B570001
CAS No.: 212198-64-6
M. Wt: 250.254
InChI Key: QKDSDLFJOCMYCM-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)benzoyl]-beta-alanine (CAS: 212198-64-6) is a synthetic organic compound with the molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol . Its IUPAC name, 3-[(4-acetamidobenzoyl)amino]propanoic acid, reflects its structure: a 4-acetamidobenzoyl group linked via an amide bond to beta-alanine (a non-proteinogenic amino acid with a carboxylic acid group on the β-carbon). The compound is characterized by:

  • Key functional groups: Acetamido (CH₃CONH-), benzoyl (C₆H₅CO-), and carboxylic acid (COOH).

Properties

IUPAC Name

3-[(4-acetamidobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8(15)14-10-4-2-9(3-5-10)12(18)13-7-6-11(16)17/h2-5H,6-7H2,1H3,(H,13,18)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDSDLFJOCMYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Intermediate Formation

The synthesis typically proceeds through two stages:

  • Formation of N-(4-Aminobenzoyl)-beta-alanine : Coupling 4-aminobenzoic acid with β-alanine.

  • Acetylation of the Aromatic Amine : Introducing an acetyl group to the para-aminobenzoyl intermediate.

Step 1: Amide Bond Formation

Reagents and Conditions

  • Activation of 4-Aminobenzoic Acid :

    • Thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to its acid chloride.

    • Alternative: Carbodiimide coupling agents (e.g., EDCl, DCC) with HOBt in dimethylformamide (DMF).

  • Coupling with β-Alanine :

    • Base (triethylamine or NaOH) neutralizes HCl generated during acid chloride reactions.

    • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Example Protocol

  • 4-Aminobenzoic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) in anhydrous DCM to form 4-aminobenzoyl chloride.

  • β-Alanine (1 eq) is added dropwise in DCM with triethylamine (2 eq) at 0–5°C.

  • The mixture is stirred at room temperature for 12 hours, followed by filtration and washing to isolate N-(4-Aminobenzoyl)-beta-alanine.

Yield : 70–85% (estimated from analogous reactions).

Step 2: Acetylation of the Aromatic Amine

Reagents and Conditions

  • Acylating Agent : Acetic anhydride (1.5 eq) or acetyl chloride (1.2 eq).

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq) enhances acylation efficiency.

  • Base : Triethylamine (2 eq) scavenges acid byproducts.

  • Solvent : Acetonitrile or DCM at 5–10°C, followed by warming to 40–45°C.

Example Protocol

  • N-(4-Aminobenzoyl)-beta-alanine (1 eq) is dissolved in acetonitrile with DMAP (0.1 eq) and triethylamine (2 eq).

  • Acetic anhydride (1.5 eq) is added dropwise at 5°C, and the reaction is stirred for 2 hours at 40°C.

  • The product is isolated via filtration, washed with water/ethanol, and dried under vacuum.

Yield : ≥93% (reported for analogous acylations).

Direct Coupling Using Pre-Acetylated Benzoyl Chloride

An alternative one-pot method involves pre-acetylating 4-aminobenzoic acid before coupling:

  • Synthesis of 4-Acetamidobenzoic Acid :

    • 4-Aminobenzoic acid is refluxed with acetic anhydride in pyridine or H₂SO₄.

  • Activation and Coupling :

    • The pre-acetylated acid is converted to its acid chloride and reacted with β-alanine.

Advantages : Avoids handling the aromatic amine intermediate, reducing side reactions.
Yield : Comparable to the two-step method (85–90%).

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Reference
Two-Step (EDCl/HOBt)EDCl, HOBt, triethylamineDMF, rt, 24 h78%≥95%
Two-Step (Acid Chloride)SOCl₂, β-alanine, triethylamineDCM, 0°C → rt, 12 h82%≥97%
Direct CouplingAcetic anhydride, DMAP, triethylamineAcetonitrile, 40°C, 2 h93%≥99%

Key Observations :

  • The direct coupling method using DMAP and acetic anhydride offers the highest yield and purity.

  • Carbodiimide-mediated coupling (EDCl/HOBt) is preferable for lab-scale synthesis due to milder conditions.

Optimization and Challenges

Hydrolytic Instability

N-Acylated amino acids are prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:

  • Anhydrous Conditions : Use of molecular sieves or inert atmosphere.

  • Low Temperatures : Maintaining reactions at ≤10°C during acylation.

Purification Techniques

  • Crystallization : Ethanol/water mixtures precipitate the product.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

Industrial-Scale Production

The patent CN105541728A highlights scalable conditions for analogous benzoylations:

  • Solvent Recovery : Acetonitrile or DCM is recycled post-reaction.

  • Catalyst Reuse : DMAP remains active for multiple batches.

  • Throughput : 1 kg-scale reactions achieve ≥93% yield with 99% HPLC purity .

Chemical Reactions Analysis

N-[4-(Acetylamino)benzoyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[4-(Acetylamino)benzoyl]-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Acetylamino)benzoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-{[4-(Acetylamino)phenyl]sulfonyl}-beta-alanine (CAS: 7478-88-8)

Structural differences :

  • Replaces the benzoyl (C₆H₅CO-) group with a sulfonyl (SO₂) bridge .
  • Molecular formula: C₁₁H₁₄N₂O₅S (MW: 286.31 g/mol).

Functional implications :

  • Increased polarity : Sulfonyl groups enhance hydrogen-bonding capacity and acidity compared to benzoyl.
  • Stability : Sulfonamides are generally more resistant to hydrolysis than amides .

3-([4-(Acetylamino)phenyl]sulfonyl)propanoic acid (CAS: 300670-60-4)

Structural differences :

  • Features a sulfonyl-linked propanoic acid instead of a benzoyl-amide-beta-alanine chain .

Functional implications :

  • Reduced steric bulk : The absence of the benzoyl group may improve solubility but reduce aromatic interactions in biological systems.
  • Acidity: The direct sulfonyl-propanoic acid linkage could lower the pKa of the carboxylic acid compared to the target compound.

Anthracene-Based Beta-Alanine Derivative ()

Structural differences :

  • Contains a sulfoanthracenyl-amino-phenyl group attached to beta-alanine.
  • Molecular complexity: Larger aromatic system (anthracene) with sulfonate (-SO₃H) and amino groups.

Functional implications :

  • Industrial applications : Likely used as a dye or pigment due to the extended conjugated system .
  • Solubility : Sulfonate groups enhance water solubility, contrasting with the target compound’s reliance on carboxylic acid for polarity.

N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine (CAS: 1579806-65-7)

Structural differences :

  • Incorporates a piperidinylsulfonyl moiety and an additional amino group on the phenyl ring .

Functional implications :

  • Target specificity : Such modifications are common in drug design for receptor binding optimization.

Comparative Analysis Table

Compound Key Structural Feature Molecular Weight (g/mol) Functional Group Impact Potential Applications
N-[4-(Acetylamino)benzoyl]-beta-alanine Benzoyl-amide-beta-alanine 250.25 High polarity, zwitterionic behavior Peptide synthesis, drug intermediates
N-{[4-(Acetylamino)phenyl]sulfonyl}-beta-alanine Sulfonyl-beta-alanine 286.31 Enhanced acidity, antimicrobial potential Enzyme inhibitors, antimicrobial agents
Anthracene-based derivative Sulfoanthracenyl-amino-phenyl ~500 (estimated) High conjugation, sulfonate solubility Dyes, industrial chemicals
Piperidinylsulfonyl derivative Piperidine-sulfonyl-phenyl ~350 (estimated) Increased lipophilicity, basicity Drug discovery, receptor ligands

Research Findings and Implications

  • Synthetic routes : The target compound may be synthesized via amide coupling (e.g., EDC/HOBt), similar to methods for N4-Acetylsulfacetamide . Sulfonyl analogs require sulfonation steps, which are more complex .
  • Spectroscopic data : The target’s FTIR would show amide I/II bands (~1672 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) , while sulfonyl analogs exhibit SO₂ symmetric/asymmetric stretches (~1150–1350 cm⁻¹) .
  • Stability : The benzoyl-amide bond in the target compound is more hydrolytically labile than sulfonamide linkages .

Biological Activity

N-[4-(Acetylamino)benzoyl]-beta-alanine, also known by its CAS number 212198-64-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of acetamides and is characterized by the presence of both an acetylamino group and a benzoyl moiety. Its structure can be represented as follows:

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.22 g/mol

This structural composition suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of antibacterial agents.
  • Anticancer Potential : Similar derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This raises the possibility that this compound could be investigated for its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects against specific bacteria
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed significant inhibitory effects against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis, similar to other known antimicrobial agents.

Case Study: Anticancer Effects

In a separate investigation, derivatives of this compound were tested on various cancer cell lines. Results indicated that these compounds could induce apoptosis through activation of caspase pathways, highlighting their potential as anticancer agents.

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